PEMPIDINE Tartrate PEMPIDINE Tartrate PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman).
Brand Name: Vulcanchem
CAS No.: 546-48-5
Catalog No.: VC000043
InChI: InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C14H27NO6
Molecular Weight: 305.371

PEMPIDINE Tartrate

* For research use only. Not for human or veterinary use.

CAS No.: 546-48-5

ADC Toxins

Catalog No.: VC000043

Molecular Formula: C14H27NO6

Molecular Weight: 305.371

Purity: min. 98%.

PEMPIDINE Tartrate - 546-48-5

CAS No. 546-48-5
Product Name PEMPIDINE Tartrate
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;1,2,2,6,6-pentamethylpiperidine
Synonyms 1,2,2,6,6-pentamethylpiperidine d-tartrate.
Molecular Formula C14H27NO6
Molecular Weight 305.371
InChI InChI=1S/C10H21N.C4H6O6/c1-9(2)7-6-8-10(3,4)11(9)5;5-1(3(7)8)2(6)4(9)10/h6-8H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
InChIKey AAFNEINEQRQMTF-LREBCSMRSA-N
SMILES CC1(CCCC(N1C)(C)C)C.C(C(C(=O)O)O)(C(=O)O)O
Appearance colorless crystal powder
Purity min. 98%.
Description PEMPIDINE Tartrate(cas 546-48-5) is a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Antihypertensive. Good penetration of biological membranes. Monocyclic analog of TEMECHINE. Piperidine derivative,, synthetic. For comparative information see the attached tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Produces a slowly developing voltage-dependent block of ionoforetically activated cholinergic currents of the lobster gastric mill [3, 4]. CNS activity: see the attached table. 35 mg/kg increases ATP and decreases AMP [5]. Modulation of Dopamine release [6]. Increases IP level (Sherman).
References - Lee J.E. et al., Nature (1958) 181:1717

- Romano C. et al, Psychopharmacologie (1981) 74(4):310-315

- Mader et al., /Voltage dependent blocade of a crustacean muscle/, J. Exp. Biol. (1980). 88:147-159

- Lingle, J. Physio. (1983) (London). 339:419-437

- Tichonenko V.M., Farm.Toxikol.(Kiev) (1980). (13):109-125 (1978); [p.42-44 Engl.]., CA 93: 762

- Rapier C. et al., Neuropharm. (1990). 54(3):937-945

- Spinks et al., Nature (1958). 181:1397

- Corne et al., Brit.J.Pharm. (1958). 13(5):501-520

- Spinks et al., Brit.J.Pharm. (1958). 13(4):501-520
  

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18.0152 g/mol